Cas no 2090877-02-2 (1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile)

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile
- 2090877-02-2
- EN300-1790324
-
- Inchi: 1S/C10H13NO2/c11-7-10(5-9(12)6-10)8-1-3-13-4-2-8/h8H,1-6H2
- InChI Key: KIXISUIDVCFORR-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)C1(C#N)CC(C1)=O
Computed Properties
- Exact Mass: 179.094628657g/mol
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.1Ų
- XLogP3: -0.2
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1790324-10.0g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 10g |
$4421.0 | 2023-06-02 | ||
Enamine | EN300-1790324-0.1g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1790324-0.25g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1790324-10g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 10g |
$4421.0 | 2023-09-19 | ||
Enamine | EN300-1790324-5g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 5g |
$2981.0 | 2023-09-19 | ||
Enamine | EN300-1790324-5.0g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 5g |
$2981.0 | 2023-06-02 | ||
Enamine | EN300-1790324-0.5g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1790324-1.0g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 1g |
$1029.0 | 2023-06-02 | ||
Enamine | EN300-1790324-0.05g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1790324-2.5g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 2.5g |
$2014.0 | 2023-09-19 |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile Related Literature
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Additional information on 1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile
1-(Oxan-4-yl)-3-Oxocyclobutane-1-Carbonitrile: A Comprehensive Overview
The compound 1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS No: 2090877-02-2) is a highly specialized organic molecule with unique structural and chemical properties. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research due to its potential applications in drug design and advanced material synthesis. The molecule's structure, which includes a cyclobutane ring fused with an oxane (tetrahydropyran) moiety and a nitrile group, makes it a versatile building block for various chemical transformations.
Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry, particularly in the development of bioactive molecules with enhanced stability and pharmacokinetic profiles. The presence of the oxane ring in this compound adds further complexity to its structure, enabling it to participate in diverse chemical reactions such as cyclization, substitution, and conjugate additions. These properties make 1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile a valuable precursor for synthesizing complex organic architectures.
In terms of synthesis, researchers have explored various methodologies to efficiently construct this compound. One notable approach involves the use of transition metal-catalyzed coupling reactions, which allow for the precise assembly of the molecule's functional groups. The incorporation of the nitrile group into the structure has been shown to enhance the compound's reactivity in subsequent transformations, making it an ideal intermediate for further functionalization.
The cyclobutane ring in this compound is particularly interesting due to its inherent strain and reactivity. Recent advancements in strain-driven chemistry have demonstrated that strained rings like cyclobutane can be exploited to design molecules with unprecedented reactivity and selectivity. For instance, studies have shown that cyclobutane-containing compounds can undergo unique [4+2] cycloaddition reactions under mild conditions, leading to the formation of complex polycyclic structures.
Moreover, the oxane ring in this molecule contributes significantly to its solubility and stability under various reaction conditions. This feature is crucial for its application in drug delivery systems and as a building block for biologically active molecules. Recent research has also focused on leveraging the oxane moiety for constructing macrocyclic compounds with potential applications in catalysis and materials science.
The nitrile group present in this compound adds another layer of functionality by enabling participation in nucleophilic addition reactions. This property has been exploited in recent studies to develop novel methods for constructing amides, esters, and other nitrogen-containing compounds. The versatility of the nitrile group makes it a valuable asset in organic synthesis.
In conclusion, 1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS No: 2090877-02-2) is a multifaceted organic compound with immense potential across various scientific disciplines. Its unique structure, combining strained rings and reactive functional groups, positions it as a key player in modern organic chemistry research. As ongoing studies continue to uncover new applications and synthetic strategies for this compound, its role in advancing scientific knowledge and technological innovation is expected to grow significantly.
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